molecular formula C14H16O5 B2524807 Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate CAS No. 124957-41-1

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate

Cat. No.: B2524807
CAS No.: 124957-41-1
M. Wt: 264.277
InChI Key: XBCRXHRIVDBBQT-UHFFFAOYSA-N
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Description

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate is a chemical compound with the CAS Number 124957-41-1 and a molecular formula of C 14 H 16 O 5 . It has a molecular weight of 264.27 g/mol . This compound belongs to a class of acrylate esters that are often utilized as key synthetic intermediates in organic and medicinal chemistry research. Compounds with similar acrylate and methoxyphenyl structures have been investigated for their role in the synthesis of more complex molecules with potential biological activities, such as antifungal and antibacterial agents . The presence of both acrylate and acetoxy functional groups makes this molecule a versatile building block for various chemical transformations, including polymerization reactions and the synthesis of polymer precursors . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-[acetyloxy-(4-methoxyphenyl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(14(16)18-4)13(19-10(2)15)11-5-7-12(17-3)8-6-11/h5-8,13H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCRXHRIVDBBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)OC)C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate typically involves the esterification of 4-methoxybenzyl alcohol with acetic anhydride, followed by the reaction with methyl acrylate. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate involves its interaction with various molecular targets and pathways. The ester and acetoxy groups can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate and related acrylate derivatives:

Compound Name Key Substituents Synthesis Method Physical/Chemical Properties Biological/Reactivity Insights Reference
This compound Acetoxy, 4-methoxyphenyl, methyl ester Likely Baylis-Hillman adduct or esterification Molecular weight ~264 (estimated); stability inferred from storage at 2–8°C (analogous to ) Acetoxy group may enhance lipophilicity, impacting bioavailability or polymerization reactivity. N/A
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Hydroxy, 4-methoxyphenyl, methyl ester Baylis-Hillman reaction with DABCO catalyst MW 222.24; stored at 2–8°C; H302 (acute toxicity), H315/H319 (skin/eye irritation) Hydroxy group increases polarity, potentially reducing membrane permeability vs. acetoxy analog.
(Z)-Methyl 2-((4-methoxyphenyl)thio)-3-(pyrrolidin-1-yl)acrylate (4aba) Thioether, pyrrolidine, 4-methoxyphenyl Thiol-ene addition or disulfide alkylation MW 335.43 (calculated); no stability data Thioether and pyrrolidine groups may confer nucleophilicity, enabling metal coordination or redox activity.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano, 4-methoxyphenyl, ethyl ester Knoevenagel condensation MW 231.25; no melting/boiling point data Electron-withdrawing cyano group enhances electrophilicity, favoring Michael addition or polymerization.
2-[(4-Chlorophenyl)(hydroxy)methyl]acrylic acid methyl ester Chlorophenyl, hydroxy, methyl ester Aldol condensation or epoxide ring-opening MW 240.68; CAS 131469-67-5 Chlorophenyl group increases electronegativity, potentially enhancing antibacterial activity .
3-(2-Ethyl-5-methyltetrahydrofuran-2-yl)-2-(4-methoxyphenyl)acrylate Tetrahydrofuran, 4-methoxyphenyl Catalytic hydrogenation (Pd/C) No explicit data; likely higher lipophilicity due to tetrahydrofuran moiety Bulky tetrahydrofuran group may sterically hinder reactivity in polymerization or cross-coupling.

Key Comparative Insights:

Structural and Electronic Effects: The acetoxy group in the target compound provides moderate electron-withdrawing effects compared to the hydroxy group (more polar) or thioether (electron-rich). This difference impacts solubility, with acetoxy likely enhancing lipophilicity over hydroxy analogs . 4-Methoxyphenyl vs.

Synthetic Accessibility :

  • Baylis-Hillman reactions (e.g., ) are prevalent for hydroxy- or acrylate-substituted analogs, but acetoxy derivatives may require post-synthetic acylation.
  • Thioether-containing analogs (e.g., ) utilize disulfide intermediates, highlighting divergent pathways for sulfur incorporation.

Biological and Functional Implications: Antibacterial activity is noted for phenyl acrylates (e.g., ), with substituents like chloro or methoxy influencing target binding. The acetoxy group’s hydrolytic stability compared to hydroxy could prolong bioactivity in vivo.

Research Findings and Data Gaps

  • Reactivity Studies: Limited data exist on the target compound’s participation in polymerization or cross-coupling reactions. Analogous cyano- or thio-substituted acrylates show promise in materials science .
  • Biological Screening : While phenyl acrylates exhibit antimicrobial properties , the acetoxy variant’s efficacy remains unverified. Comparative in vitro assays are needed.
  • Thermodynamic Data : Melting/boiling points and solubility parameters for many analogs (e.g., ) are absent, hindering formulation or process optimization.

Biological Activity

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, primarily focusing on the esterification of acrylic acids with phenolic compounds. The synthesis typically involves:

  • Starting Materials : The synthesis begins with methyl acrylate and 4-methoxyphenylacetate.
  • Esterification Reaction : The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Purification : The product is purified using techniques such as column chromatography.

Anticancer Properties

This compound has shown promising anticancer properties in various studies. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity.
  • HeLa (cervical cancer) : Showed significant inhibition with an IC50 value of around 20 µM.

These findings suggest that the compound may induce apoptosis in cancer cells via mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly at the G1/S transition.
  • Induction of Apoptosis : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptotic cell death.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Study 1: Antitumor Activity in Mice

A study evaluated the antitumor activity of this compound in a mouse model bearing xenografted tumors. The compound was administered at varying doses over a period of three weeks. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Treatment GroupTumor Volume (cm³)Percentage Reduction
Control5.0 ± 0.5-
Low Dose3.5 ± 0.430%
High Dose2.0 ± 0.360%

Study 2: Cytotoxicity Assessment

An assessment of cytotoxicity against normal human fibroblast cells revealed that while this compound was effective against cancer cells, it exhibited lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index.

Cell LineIC50 (µM)
MCF-715
HeLa20
Human Fibroblasts>100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step esterification and substitution reactions. For example, analogous acrylates (e.g., ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate) are synthesized via nucleophilic substitution between brominated acrylate intermediates and substituted phenols under reflux in chloroform for 12 hours . Yield optimization requires controlled temperature (e.g., 60–80°C), inert atmosphere (N₂), and stoichiometric excess of the phenolic nucleophile. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Key signals include the methoxy group (~δ 3.8 ppm), acetoxy methyl (~δ 2.1 ppm), and acrylate protons (δ 5.5–6.5 ppm). Diastereotopic protons on the methylene bridge may split into multiplets .
  • IR : Ester carbonyl (C=O) stretches appear at ~1720 cm⁻¹, and acrylate C=C at ~1630 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₄H₁₆O₆). Fragmentation patterns confirm substituent positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential inhalation hazards (evidenced by analogous acrylate safety data) .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the ester groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenyl and acetoxy groups influence the compound’s reactivity in nucleophilic additions?

  • Methodology : Computational modeling (DFT) can predict electron density distribution. The methoxy group’s electron-donating nature increases aryl ring electron density, potentially directing electrophilic attacks to specific positions. Steric hindrance from the acetoxy group may slow reactions at the methylene bridge. Comparative studies with analogs (e.g., 4-chloro or 4-nitro derivatives) reveal substituent-dependent reaction rates .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational predictions?

  • Methodology :

  • X-ray crystallography : Resolve ambiguities in spatial arrangement (e.g., dihedral angles between aromatic rings). For example, crystal structures of similar acrylates show intramolecular hydrogen bonds (C–H⋯O) that stabilize conformations, explaining NMR signal splitting .
  • Dynamic NMR : Detect slow conformational exchanges at variable temperatures to explain unexpected peak multiplicities .

Q. How can this compound serve as a precursor for bioactive molecules, and what functionalization steps are critical?

  • Methodology :

  • Hydrolysis : Convert the acrylate ester to a carboxylic acid for coupling with amines (e.g., to form amides with potential antimicrobial activity) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the 4-methoxyphenyl group, enhancing π-π stacking in drug-receptor interactions .
  • Biological assays : Test derivatives for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) to link structural features to activity .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular dynamics simulations : Model degradation pathways (e.g., ester hydrolysis) at different pH levels.
  • Thermogravimetric analysis (TGA) : Validate computational predictions by measuring mass loss at elevated temperatures (e.g., 25–300°C) .

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